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molecular formula C12H13F3O2 B8491252 5-tert-Butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 57477-83-5

5-tert-Butyl-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B8491252
M. Wt: 246.22 g/mol
InChI Key: HFSBPNMNMLXULL-UHFFFAOYSA-N
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Patent
US04044153

Procedure details

0.1 mole of 2-trifluoromethyl-4-tert-butylphenol and 0.1 mole of hexamethylenetretramine is dissolved in trifluoroacetic acid (150 ml.) and the mixture refluxed for 8 hours. After this time, 150 ml. of water and 50 ml. of concentrated hydrochloric acid is added. This mixture is then refluxed for 1/2 hour. The reaction mixture is cooled and extracted with ether (5 × 50 ml.) and the ether extract is dried over magnesium sulfate. The ether is evaporated and the residue is crystallized from ethanol to yield 3-trifluoromethyl-5-t-butyl salicylaldehyde.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[CH:5][C:4]=1[OH:13].O.Cl.FC(F)(F)[C:20](O)=[O:21]>>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:8]=[C:7]([C:9]([CH3:11])([CH3:12])[CH3:10])[CH:6]=[C:5]([CH:20]=[O:21])[C:4]=1[OH:13]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F
Name
Quantity
150 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then refluxed for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5 × 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(C=O)=CC(=C1)C(C)(C)C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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